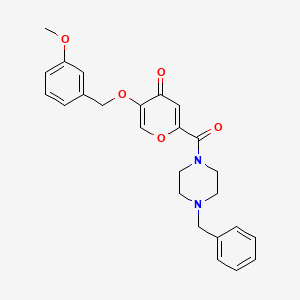

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-benzylpiperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one, a synthetic compound belonging to the class of benzylpiperazine derivatives, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C24H24N2O4 with a molecular weight of approximately 404.466 g/mol. The structural features include a pyranone core and piperazine moiety, which are significant for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O4 |

| Molecular Weight | 404.466 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems. It is hypothesized that it may exhibit neuroprotective effects , potentially making it suitable for therapeutic applications in neurodegenerative diseases. Preliminary studies indicate that it could modulate the activity of various receptors and enzymes involved in neurotransmission.

Neuropharmacological Effects

Research has shown that piperazine derivatives can influence neurotransmitter release and reuptake, particularly dopamine and serotonin. For instance, benzylpiperazine (BZP), a related compound, has been demonstrated to stimulate the release of these neurotransmitters while inhibiting their reuptake, leading to central nervous system stimulation . The specific interactions of this compound with serotonin receptors (5-HT1A and 5-HT2A) are areas of ongoing investigation .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activities. Similar compounds in the piperazine class have shown promising results against various microbial strains, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have indicated that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

- Anticancer Research : Some studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, highlighting the need for further research into the specific effects of this compound on cancer cells.

- Enzyme Inhibition : Research indicates that certain piperazine derivatives can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .

Análisis De Reacciones Químicas

Amide Bond Formation

The 4-benzylpiperazine moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBT), as demonstrated in Combretastatin A-4 derivatives :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Piperazine coupling to pyranone | EDCI, HOBT, DIPEA in DCM, 12 h, room temperature | 40–47% |

This method ensures efficient amide bond formation between the carboxylic acid derivative of pyranone and the piperazine group.

Etherification for 3-Methoxybenzyloxy Substituent

The 3-methoxybenzyloxy group is likely introduced via nucleophilic aromatic substitution or Mitsunobu reaction. For example:

-

Protection : Hydroxyl groups on pyranone are acetylated using acetic anhydride and sodium acetate under reflux .

-

Deprotection : Acidic or basic hydrolysis removes acetyl groups post-etherification.

Piperazine Moiety

-

Alkylation/Acylation : The secondary amines in piperazine can undergo alkylation with alkyl halides or acylation with acid chlorides.

-

Carboxylation : Under photoredox conditions with CO₂, benzylic C–H bonds in analogous N-benzylpiperidines undergo carboxylation , suggesting potential for similar modifications here.

Pyranone Core

-

Electrophilic Substitution : The electron-deficient pyranone ring may undergo reactions at the 3-position, though steric hindrance from substituents could limit reactivity.

-

Reduction : Catalytic hydrogenation could reduce the pyranone to a dihydropyran derivative.

3-Methoxybenzyloxy Group

-

Demethylation : BBr₃ or HI can cleave the methoxy group to yield a phenolic hydroxyl .

-

Ether Cleavage : Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., FeCl₃) may break the ether linkage.

Derivatization Potential

The compound serves as a scaffold for structural diversification:

| Derivative Type | Reaction Strategy | Example Modification |

|---|---|---|

| Piperazine Modifications | Acylation with substituted acid chlorides | Introduce fluorophenyl or chlorophenyl |

| Pyranone Functionalization | Grignard addition at carbonyl | Add alkyl/aryl groups to the pyranone |

| Ether Group Replacement | Nucleophilic substitution with thiols | Replace benzyloxy with thioether groups |

Stability and Reaction Conditions

-

Solubility : Preferentially soluble in polar aprotic solvents (e.g., DCM, DMF).

-

Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions.

-

Acid/Base Sensitivity : The pyranone ring is stable under mild acidic conditions but may hydrolyze under prolonged basic conditions .

Key Research Findings

-

Anticancer Potential : Structural analogs like Combretastatin A-4 derivatives show microtubule-disrupting activity , suggesting possible pharmacological relevance.

-

Synthetic Efficiency : Carbodiimide-mediated coupling achieves moderate yields (40–47%) , while photoredox methods could improve carboxylation efficiency .

Propiedades

IUPAC Name |

2-(4-benzylpiperazine-1-carbonyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-30-21-9-5-8-20(14-21)17-31-24-18-32-23(15-22(24)28)25(29)27-12-10-26(11-13-27)16-19-6-3-2-4-7-19/h2-9,14-15,18H,10-13,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKDLOPHGAATRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.